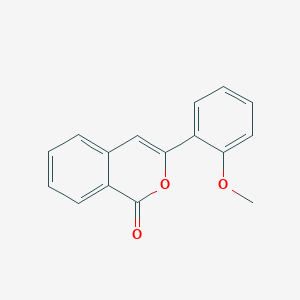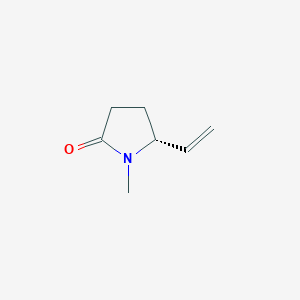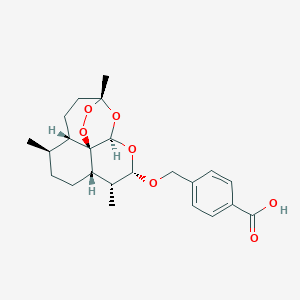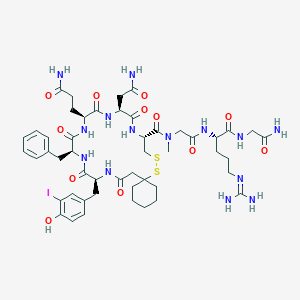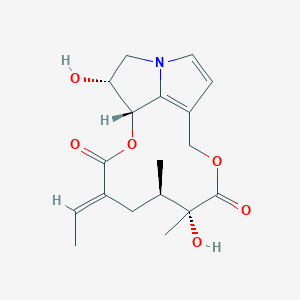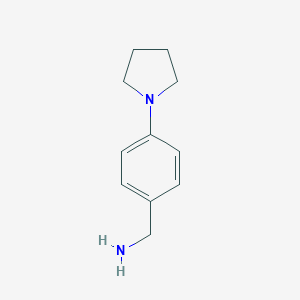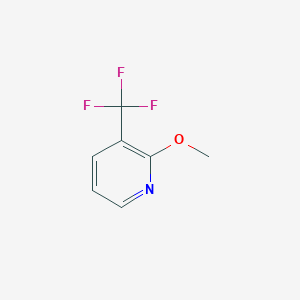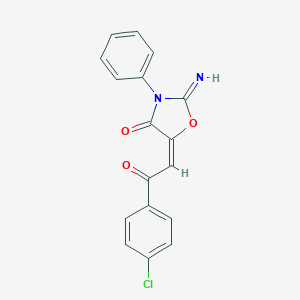
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone, also known as Linezolid, is a synthetic antibiotic that belongs to the oxazolidinone class. It is a potent antibacterial agent that is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Linezolid is a crucial alternative to traditional antibiotics, which have become ineffective due to the increasing prevalence of antibiotic-resistant bacteria.
Mécanisme D'action
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the bacterial ribosome. This prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This inhibition of protein synthesis ultimately leads to the death of the bacteria.
Effets Biochimiques Et Physiologiques
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has been shown to have minimal toxicity and is generally well-tolerated by patients. It has a low potential for drug interactions and does not affect the metabolism of other drugs. 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is metabolized in the liver and excreted in the urine. It has a half-life of approximately 5-7 hours.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is a potent antibacterial agent that is effective against a wide range of Gram-positive bacteria. It has a low potential for drug interactions and is generally well-tolerated by patients. However, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has some limitations in lab experiments. It is not effective against Gram-negative bacteria, and it is not suitable for use in certain patient populations, such as those with severe liver or kidney disease.
Orientations Futures
There are several future directions for 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone research. One area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the study of the mechanism of action of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone and the development of new antibiotics that target the bacterial ribosome. Additionally, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone may have potential applications in the treatment of viral infections, such as COVID-19.
Méthodes De Synthèse
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 4-chlorobenzaldehyde with ethyl glyoxalate to form a chalcone intermediate. The chalcone intermediate is then reacted with a primary amine to form an imine intermediate, which is further reacted with a phenylglycine derivative to form the final product, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone.
Applications De Recherche Scientifique
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used to study the mechanism of action of antibiotics and the development of antibiotic resistance. 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has also been used in the development of new antibiotics and in the treatment of bacterial infections in animals.
Propriétés
Numéro CAS |
122975-86-4 |
|---|---|
Nom du produit |
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone |
Formule moléculaire |
C17H11ClN2O3 |
Poids moléculaire |
326.7 g/mol |
Nom IUPAC |
(5E)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-2-imino-3-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-8-6-11(7-9-12)14(21)10-15-16(22)20(17(19)23-15)13-4-2-1-3-5-13/h1-10,19H/b15-10+,19-17? |
Clé InChI |
GZKDHGYKBZRHPO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C\C(=O)C3=CC=C(C=C3)Cl)/OC2=N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N |
Synonymes |
4-Oxazolidinone, 5-(2-(4-chlorophenyl)-2-oxoethylidene)-2-imino-3-phen yl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



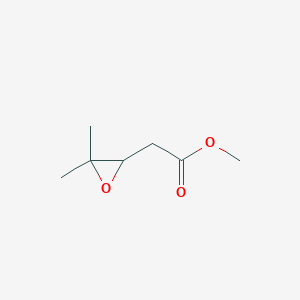




![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

